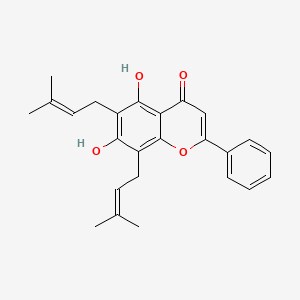
6,8-Di-DMA-chrysin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Di-DMA-chrysin involves the prenylation of chrysin. One common method is the reaction of chrysin with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6,8-Di-DMA-chrysin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: The prenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the prenyl groups under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of substituted flavones with various functional groups.
Scientific Research Applications
Chemistry: 6,8-Di-DMA-chrysin is used as a precursor in the synthesis of various flavonoid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential to modulate cellular signaling pathways. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a candidate for anticancer drug development .
Medicine: The compound’s anti-inflammatory and antioxidant properties are being investigated for therapeutic applications in treating chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: this compound is used in the development of nutraceuticals and dietary supplements due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant effects .
Mechanism of Action
6,8-Di-DMA-chrysin exerts its effects through multiple molecular targets and pathways. It modulates signaling pathways involved in apoptosis, oxidative stress, and inflammation. For example, it inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and enzymes . Additionally, it activates the caspase cascade, leading to programmed cell death in cancer cells .
Comparison with Similar Compounds
Chrysin: The parent compound of 6,8-Di-DMA-chrysin, known for its anti-inflammatory and anticancer properties.
Luteolin: Another flavonoid with similar biological activities, including antioxidant and anti-inflammatory effects.
Apigenin: A flavonoid with anticancer, anti-inflammatory, and antioxidant properties.
Uniqueness: this compound is unique due to the presence of prenyl groups at positions 6 and 8, which enhance its lipophilicity and potentially improve its bioavailability and biological activity compared to its parent compound, chrysin .
Properties
CAS No. |
50678-89-2 |
|---|---|
Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)10-12-18-23(27)19(13-11-16(3)4)25-22(24(18)28)20(26)14-21(29-25)17-8-6-5-7-9-17/h5-11,14,27-28H,12-13H2,1-4H3 |
InChI Key |
RGGJEENSFLRVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
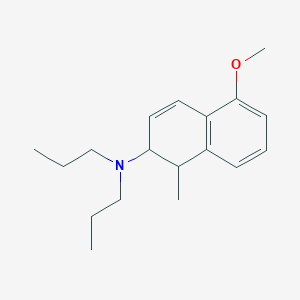
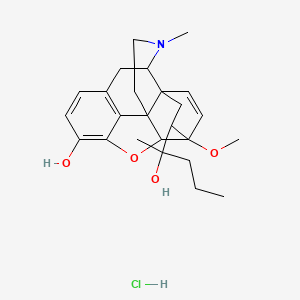


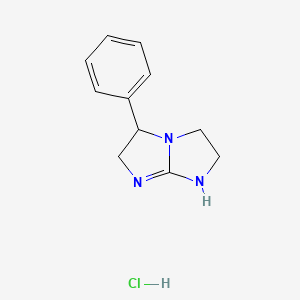
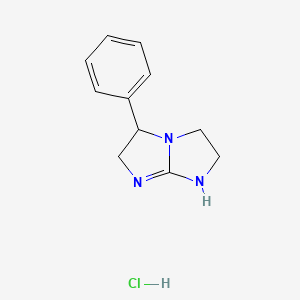
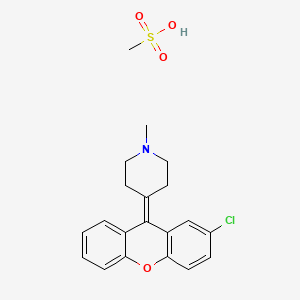
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)
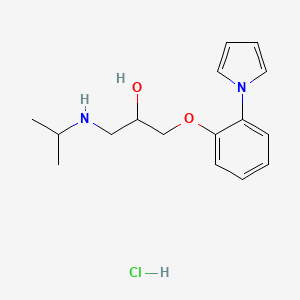
![(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B10795492.png)
